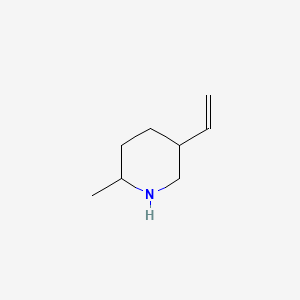
Piperidine, 5-ethenyl-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 5-ethenyl-2-methyl-, is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by the presence of an ethenyl group at the 5-position and a methyl group at the 2-position of the piperidine ring. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 5-ethenyl-2-methyl-, can be achieved through various methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring . The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale hydrogenation processes. For example, the hydrogenation of pyridine over a molybdenum disulfide catalyst is a well-established method for producing piperidine on an industrial scale . This process is efficient and cost-effective, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 5-ethenyl-2-methyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the ethenyl and methyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the ethenyl group to form corresponding ketones or aldehydes.
Reduction: Hydrogenation using palladium or platinum catalysts can reduce the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen, using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethenyl group can yield ketones or aldehydes, while reduction can produce ethyl-substituted piperidines .
Applications De Recherche Scientifique
Piperidine, 5-ethenyl-2-methyl-, has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of piperidine, 5-ethenyl-2-methyl-, involves its interaction with specific molecular targets and pathways. The ethenyl and methyl groups can influence the compound’s binding affinity and selectivity towards various enzymes and receptors. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Uniqueness
Piperidine, 5-ethenyl-2-methyl-, is unique due to the presence of both ethenyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives. These functional groups can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets .
Propriétés
Formule moléculaire |
C8H15N |
|---|---|
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
5-ethenyl-2-methylpiperidine |
InChI |
InChI=1S/C8H15N/c1-3-8-5-4-7(2)9-6-8/h3,7-9H,1,4-6H2,2H3 |
Clé InChI |
UDDWJKJREIHMFI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CN1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



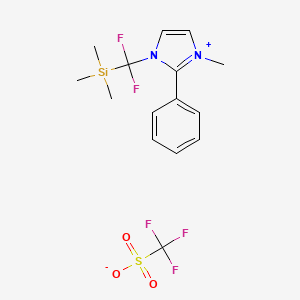
![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)
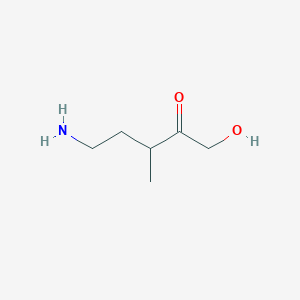
![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B13828715.png)
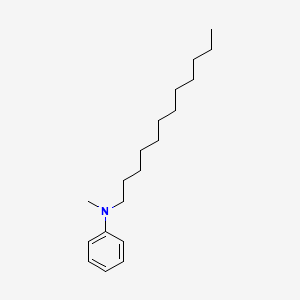
![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)
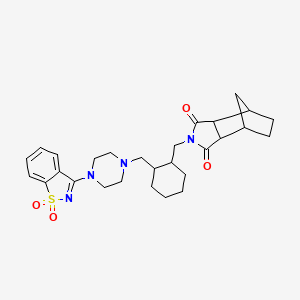
![N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide](/img/structure/B13828739.png)
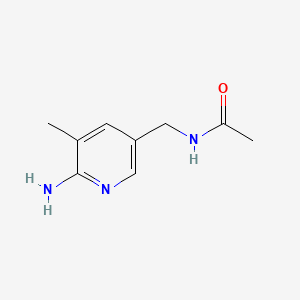
![(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)

